N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
“N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the thiazole ring and the attachment of various functional groups . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a cyclohexyl group, a fluorophenyl group, and a carboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include various spectroscopic data such as 1H-NMR, 13C-NMR, IR, and mass spectrometry data . The compound’s theoretical and found percentages of carbon, hydrogen, and nitrogen are also provided .Scientific Research Applications
Radiolabeling and Biological Evaluation
N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide and its derivatives have been explored for potential radiolabeling with fluorine-18. These compounds, upon radiolabeling, were evaluated for their biological properties in animal models. For instance, the study by Lang et al. (1999) synthesized fluorinated derivatives of a related compound, evaluating their biological properties in rats. These compounds showed varying half-lives and specific binding ratios, indicating their potential use in assessing dynamic changes in certain biological markers, such as serotonin levels (Lang et al., 1999).
DNA-Binding Modules for Gene Regulation
The compound's structure is similar to N-methylpyrrole and N-methylimidazole polyamides, which are known for their sequence-specific DNA-binding properties. These polyamides are used in gene regulation and as sequence-specific DNA alkylating agents. For example, a study by Han, Sugiyama, and Harada (2016) discussed the use of fluorescence-conjugated Py-Im polyamides, which are relevant for the detection of specific DNA sequences and characterizing protein-DNA complexes (Han, Sugiyama, & Harada, 2016).
Antimicrobial and Antitumor Potential
Several derivatives of N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide have been synthesized and evaluated for antimicrobial and antitumor activities. Hafez, Alshammari, and El-Gazzar (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, assessing their antibacterial and antifungal activities. Some of these compounds showed potent antibacterial agents and higher antifungal activity compared to standard drugs (Hafez, Alshammari, & El-Gazzar, 2015).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with a variety of molecular targets .
Mode of Action
The specific mode of action of N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide Thiazole derivatives are known to interact with their targets in a way that induces biological effects
Biochemical Pathways
Thiazole derivatives are known to affect a variety of pathways, leading to diverse biological activities . The specific pathways this compound affects and their downstream effects would need to be determined through further study.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives are known to induce a range of biological effects, suggesting they have significant molecular and cellular impacts .
Biochemical Analysis
Biochemical Properties
Compounds with a thiazole ring have been found to interact with various enzymes, proteins, and other biomolecules . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Properties
IUPAC Name |
N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c1-12-17(18(24)21-15-5-3-2-4-6-15)25-19-22-16(11-23(12)19)13-7-9-14(20)10-8-13/h7-11,15H,2-6H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJLGOSTFVYYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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